Malanato platinum

Description

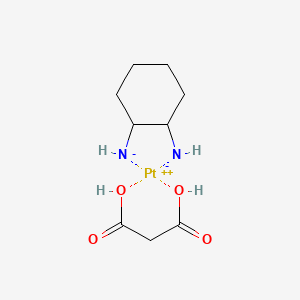

Platinum-malonate complexes, colloquially referred to as "Malanato platinum," are a class of platinum(II) or platinum(IV) coordination compounds where malonate (a dicarboxylate ligand, $ \text{C}3\text{H}2\text{O}_4^{2-} $) serves as a bidentate ligand. These complexes are of interest in medicinal and materials chemistry due to their tunable stability, solubility, and redox properties. Unlike classical platinum anticancer drugs like cisplatin, which utilize ammonia or chloride ligands, malonate-based complexes exhibit distinct reactivity profiles. For example, the malonate ligand enhances solubility in aqueous media and modulates the compound’s interaction with biomolecules such as DNA or proteins .

Properties

CAS No. |

61848-65-5 |

|---|---|

Molecular Formula |

C9H16N2O4Pt |

Molecular Weight |

411.32 g/mol |

IUPAC Name |

(2-azanidylcyclohexyl)azanide;platinum(2+);propanedioic acid |

InChI |

InChI=1S/C6H12N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-8H,1-4H2;1H2,(H,4,5)(H,6,7);/q-2;;+2 |

InChI Key |

NUDTWAITWRPVMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 266047 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of NSC 266047 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

NSC 266047 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: NSC 266047 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

NSC 266047 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.

Medicine: NSC 266047 is investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: It is utilized in the development of new materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of NSC 266047 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular function, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Platinum-Based Compounds

Platinum-malonate complexes are often compared to other platinum therapeutics and materials. Key differentiating factors include ligand architecture, stability, toxicity, and mechanism of action. Below is a comparative analysis:

Table 1: Comparative Properties of Platinum Complexes

| Compound | Oxidation State | Ligand System | Solubility (mg/mL) | Stability (Half-life, pH 7.4) | Primary Applications | Toxicity Profile |

|---|---|---|---|---|---|---|

| Platinum-malonate | II or IV | Malonate | 15–20 | 8–12 hours | Anticancer research | Moderate nephrotoxicity |

| Cisplatin | II | $ \text{NH}_3 $, Cl⁻ | 1–2 | 0.5–1 hour | Solid tumors (testicular, lung) | Severe nephrotoxicity |

| Oxaliplatin | II | Oxalate, $ \text{DACH} $ | 7–10 | 2–4 hours | Colorectal cancer | Neurotoxicity |

| Carboplatin | II | Cyclobutane-dicarboxylate | 20–25 | 3–5 hours | Ovarian cancer | Myelosuppression |

| Pt(IV) prodrugs | IV | Axial ligands (e.g., carboxylates) | 5–10 | 10–24 hours | Targeted therapy | Low systemic toxicity |

Key Findings :

Solubility and Stability : Platinum-malonate complexes exhibit higher aqueous solubility compared to cisplatin due to the hydrophilic malonate ligand. Their stability in physiological conditions (8–12 hours) exceeds cisplatin (0.5–1 hour), reducing premature degradation .

Toxicity : While cisplatin causes severe nephrotoxicity, platinum-malonate’s moderate toxicity profile suggests improved tolerability, though further in vivo studies are needed .

Mechanism of Action : Unlike cisplatin, which forms DNA crosslinks via chloride ligand displacement, platinum-malonate may interact with cellular thiols (e.g., glutathione) due to the labile malonate ligand, altering its intracellular activation pathway .

Comparison with Non-Platinum Metal Anticancer Agents

Platinum-malonate complexes are also contrasted with ruthenium-based therapeutics, which are emerging as alternatives to overcome platinum drug resistance.

Table 2: Platinum vs. Ruthenium Complexes

| Parameter | Platinum-Malonate | Ruthenium (KP1019) | Ruthenium (NAMI-A) |

|---|---|---|---|

| Metal Center | Pt(II/IV) | Ru(III) | Ru(III) |

| Target | DNA, thiols | Mitochondria, thioredoxin | ECM proteins, metastasis |

| Resistance Mechanism | Overexpression of GSH | Enhanced drug efflux | Angiogenesis inhibition |

| Clinical Stage | Preclinical | Phase II | Phase II |

Key Findings :

Resistance: Ruthenium complexes like KP1019 show efficacy in cisplatin-resistant tumors by targeting non-DNA pathways (e.g., redox homeostasis), whereas platinum-malonate’s reliance on thiol interactions may still face glutathione-mediated resistance .

Q & A

Q. What are the minimum data requirements for publishing this compound studies in peer-reviewed journals?

- Methodological Answer : Journals require (1) Full crystallographic data (if applicable), (2) Raw kinetic datasets (time vs. conversion), (3) NMR/IR spectra with peak assignments, (4) Computational input files (e.g., Gaussian .gjf). Follow Beilstein guidelines for supplementary materials: label files as “Supporting Information_1_Characterization.pdf” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.